
Guanidine, 2-cyano-1-neopentyl-3-(4-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine is a chemical compound with the molecular formula C12H17N5 and a molar mass of 231.3 g/mol It is characterized by its unique structure, which includes a cyano group, a neopentyl group, and a pyridyl group attached to a guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine typically involves the reaction of 4-pyridylguanidine with a suitable cyano-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of 2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituent and the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alkyl derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Scientific Research Applications
2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-1-neopentyl-3-(4-methylpyridyl)guanidine
- 2-Cyano-1-neopentyl-3-(4-ethylpyridyl)guanidine
- 2-Cyano-1-neopentyl-3-(4-phenylpyridyl)guanidine
Uniqueness
2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
60560-39-6 |
|---|---|
Molecular Formula |
C12H17N5 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
1-cyano-2-(2,2-dimethylpropyl)-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C12H17N5/c1-12(2,3)8-15-11(16-9-13)17-10-4-6-14-7-5-10/h4-7H,8H2,1-3H3,(H2,14,15,16,17) |
InChI Key |
ROBGTOPHXVNLTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN=C(NC#N)NC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


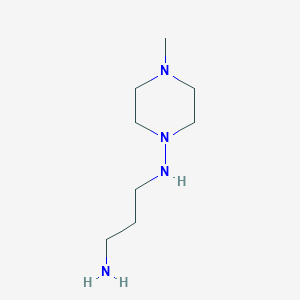


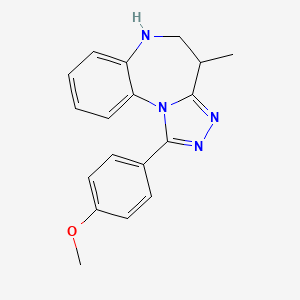
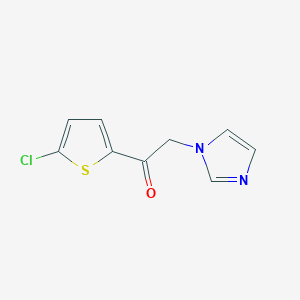


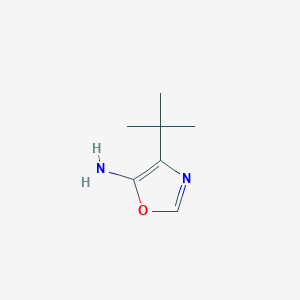

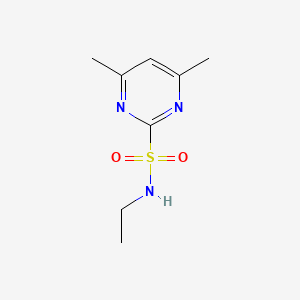
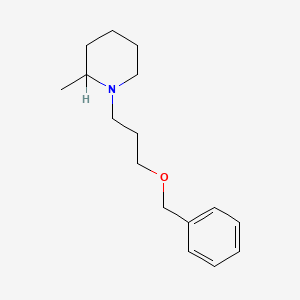
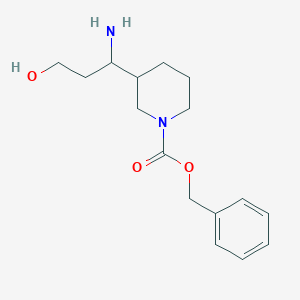
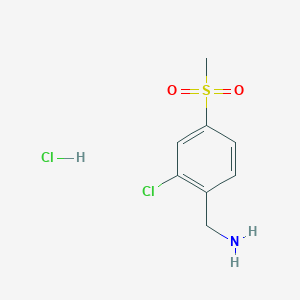
![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)
